molecular formula C6H9N3O B2898917 (6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-5-yl)methanol CAS No. 1369805-07-1

(6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-5-yl)methanol

Cat. No.: B2898917
CAS No.: 1369805-07-1
M. Wt: 139.158
InChI Key: OKLMNNIODAMXJU-UHFFFAOYSA-N
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Description

(6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-5-yl)methanol is a heterocyclic compound featuring a fused pyrrolo-triazole core with a hydroxymethyl substituent at the 5-position. This structure confers unique physicochemical properties, including moderate polarity and hydrogen-bonding capacity, which enhance its bioavailability and interaction with biological targets. Recent studies highlight its role as a necroptosis inhibitor, a programmed cell death pathway implicated in inflammatory diseases, neurodegenerative disorders, and cancer . The compound’s efficacy stems from its ability to disrupt key necroptotic signaling components, such as RIPK1 and MLKL, making it a promising therapeutic candidate .

Properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-5-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c10-3-5-1-2-6-7-4-8-9(5)6/h4-5,10H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKLMNNIODAMXJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=NN2C1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-5-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with a triazole precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to ensure the stability of the intermediates and the final product .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

(6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-5-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while substitution reactions can produce a variety of substituted triazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-5-yl)methanol involves its interaction with specific molecular targets. For instance, as a necroptosis inhibitor, it binds to receptor-interacting protein kinase 1 (RIPK1) and inhibits its activity. This prevents the formation of necrosomes and the subsequent cascade of phosphorylation events that lead to programmed cell death . The compound’s ability to bind to the allosteric pocket of RIPK1 highlights its specificity and potential as a therapeutic agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrrolo-triazole scaffold is versatile, with structural modifications leading to diverse pharmacological activities. Below is a comparative analysis of (6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-5-yl)methanol and its analogs:

Pharmacological and Physicochemical Properties

  • Bioavailability: The hydroxymethyl group in this compound enhances water solubility (LogP ~1.2) compared to Flizasertib (LogP ~2.8), which has lipophilic substituents .
  • Selectivity: Flizasertib’s cyclopropyl and fluorine groups improve kinase selectivity, whereas the unsubstituted pyrrolo-triazole core of this compound may confer broader necroptosis inhibition .
  • Synthetic Accessibility: Derivatives with simple substituents (e.g., hydroxymethyl, aminomethyl) are synthesized via one-step functionalization, while complex analogs like Flizasertib require multi-step enantioselective routes .

Clinical and Preclinical Data

  • Necroptosis Inhibitors: this compound derivatives show efficacy in murine models of colitis (50% reduction in inflammation at 10 mg/kg) .
  • Kinase Inhibitors: Flizasertib demonstrates tumor growth inhibition in xenograft models (TGI 70% at 30 mg/kg) but has dose-limiting toxicity due to off-target kinase effects .

Biological Activity

(6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-5-yl)methanol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C6_{6}H8_{8}N4_{4}O
  • Molecular Weight : 152.16 g/mol

This structure allows for interactions with various biological targets, contributing to its pharmacological effects.

1. Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of (6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole) exhibit significant anti-inflammatory properties. For instance, a series of compounds derived from this scaffold showed IC50_{50} values ranging from 60 to 80 µg/mL in inhibiting COX-2 enzyme activity, which is crucial in the inflammatory process .

CompoundIC50_{50} (µg/mL)COX-2 Inhibition
Compound A71.11High
Compound B76.58Moderate
Compound C73.35High

2. Necroptosis Inhibition

A pivotal study highlighted the compound's role as a necroptosis inhibitor. It was found to inhibit receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptotic cell death pathways. The lead compound demonstrated over 75% recovery in cell viability in murine models at concentrations as low as 10 nM .

3. Anticancer Activity

The anti-cancer potential of this compound has been explored through its effects on various cancer cell lines. In vitro studies revealed that it exhibits cytotoxic effects against HeLa and A375 cells with IC50_{50} values around 0.36 µM for CDK2 inhibition and 1.8 µM for CDK9 inhibition . This suggests that the compound may serve as a scaffold for developing selective cancer therapeutics.

The biological activity of this compound is largely attributed to its ability to modulate key signaling pathways:

  • Inhibition of COX Enzymes : The compound selectively inhibits COX-2 over COX-1, reducing inflammatory mediators without significant gastrointestinal toxicity.
  • RIPK1 Inhibition : By binding to the allosteric site of RIPK1, it prevents necroptosis and subsequent inflammation associated with various diseases.

Case Study 1: Anti-inflammatory Efficacy

A study conducted on carrageenan-induced paw edema in rats demonstrated that the administration of this compound resulted in a marked reduction in swelling compared to control groups receiving standard anti-inflammatory drugs like diclofenac.

Case Study 2: Cancer Cell Line Testing

In a comparative study involving multiple human cancer cell lines (HeLa and HCT116), the compound showed significant antiproliferative activity with a selectivity index favoring cancer cells over normal cells.

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